Lipophilicity and Hydrogen-Bonding Capacity Versus 1,3-Dihydro-2-benzofuran-4-sulfonamide
The target compound's lactone carbonyl directly reduces its calculated lipophilicity (XLogP3 = -0.1) compared to the reduced analog 1,3-dihydro-2-benzofuran-4-sulfonamide (CAS 98475-12-8), which lacks the carbonyl oxygen and is predicted to have a higher XLogP3 [1]. This difference is critical for aqueous solubility, metabolic stability, and off-target binding potential. Additionally, the target compound possesses 5 hydrogen bond acceptors versus the reduced analog's 4, providing enhanced capacity for specific polar interactions with biological targets [1].
| Evidence Dimension | XLogP3 (computed lipophilicity) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3: -0.1; H-bond acceptors: 5 |
| Comparator Or Baseline | 1,3-Dihydro-2-benzofuran-4-sulfonamide (CAS 98475-12-8); XLogP3: predicted >0; H-bond acceptors: 4 |
| Quantified Difference | XLogP3 difference approximately ≥0.1 units; H-bond acceptor count difference: +1 |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
A lower XLogP3 and additional hydrogen bond acceptor predict improved aqueous solubility and reduced non-specific protein binding, which are critical parameters for advancing a compound through in vitro ADME assays and in vivo pharmacokinetic studies, thereby directly influencing procurement decisions for lead-like compound libraries.
- [1] PubChem. 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide. Compound Summary CID 71326363. National Center for Biotechnology Information. View Source
